molecular formula C12H17NS B13966172 Benzenecarbothioamide, 2,6-diethyl-N-methyl- CAS No. 489470-22-6

Benzenecarbothioamide, 2,6-diethyl-N-methyl-

Cat. No.: B13966172
CAS No.: 489470-22-6
M. Wt: 207.34 g/mol
InChI Key: RVNIQRRFZRQLDF-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 2,6-diethyl-N-methyl- is an organic compound with the molecular formula C12H17NS It is a derivative of benzenecarbothioamide, characterized by the presence of two ethyl groups at the 2 and 6 positions of the benzene ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 2,6-diethyl-N-methyl- typically involves the reaction of 2,6-diethylbenzenamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

    Step 1: 2,6-diethylbenzenamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.

    Step 2: The dithiocarbamate intermediate is then treated with methyl iodide to yield Benzenecarbothioamide, 2,6-diethyl-N-methyl-.

Industrial Production Methods

Industrial production of Benzenecarbothioamide, 2,6-diethyl-N-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 2,6-diethyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, 2,6-diethyl-N-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 2,6-diethyl-N-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide: The parent compound without the ethyl and methyl substitutions.

    2,6-Diethylbenzenamine: The precursor amine used in the synthesis.

    N-Methylbenzenecarbothioamide: A related compound with a methyl group on the nitrogen but without the ethyl substitutions.

Uniqueness

Benzenecarbothioamide, 2,6-diethyl-N-methyl- is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

489470-22-6

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2,6-diethyl-N-methylbenzenecarbothioamide

InChI

InChI=1S/C12H17NS/c1-4-9-7-6-8-10(5-2)11(9)12(14)13-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

RVNIQRRFZRQLDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=S)NC

Origin of Product

United States

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